1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
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Overview
Description
5-carboxyhydroxymethyluridine is a modified nucleoside found in RNA. It is a derivative of uridine, where the 5-position of the uracil ring is substituted with a carboxyhydroxymethyl group. This compound plays a significant role in RNA stability and function, contributing to the proper folding and maintenance of RNA molecules .
Preparation Methods
The synthesis of 5-carboxyhydroxymethyluridine can be achieved through several methods. One approach involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation to 5-carboxymethyluridine and finally into the corresponding methyl esters . Another method starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol . These methods allow for the preparation of both (S)- and ®-diastereomers of the compound.
Chemical Reactions Analysis
5-carboxyhydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and acid catalysts for hydrolysis . The major products formed from these reactions are typically derivatives of uridine with modifications at the 5-position, such as 5-carboxymethyluridine and its methyl esters .
Scientific Research Applications
5-carboxyhydroxymethyluridine has several scientific research applications. It is used to study RNA stability and folding, as well as the regulation of protein translation through modified uridine . This compound is also explored for its potential as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis. Additionally, it plays a role in the epitranscriptome, contributing to the regulation of various physiological RNA functions .
Mechanism of Action
The mechanism of action of 5-carboxyhydroxymethyluridine involves its incorporation into RNA, where it influences RNA stability and function. It interacts with specific enzymes, such as ALKBH4, which regulate the formation and metabolism of modified uridine . This interaction enhances protein translation efficiency and contributes to the proper execution of RNA modifications .
Comparison with Similar Compounds
5-carboxyhydroxymethyluridine can be compared with other modified uridines, such as 5-methoxycarbonylhydroxymethyluridine and 5-carboxymethyluridine . These compounds share similar structural modifications at the 5-position of the uracil ring but differ in their specific substituents. The unique carboxyhydroxymethyl group in 5-carboxyhydroxymethyluridine distinguishes it from other modified uridines and contributes to its specific functions in RNA stability and regulation .
Properties
Molecular Formula |
C11H14N2O9 |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O9/c14-3-21-2-5-6(15)7(16)9(22-5)13-1-4(10(18)19)8(17)12-11(13)20/h1,5-7,9,14-16H,2-3H2,(H,18,19)(H,12,17,20)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
JWEHHNNNBDUERM-JXOAFFINSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCO)O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCO)O)O)C(=O)O |
Origin of Product |
United States |
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